N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c22-19(16-7-3-1-4-8-16)21-15-20(23,17-9-5-2-6-10-17)18-11-13-24-14-12-18/h1-3,5-6,9-10,16,18,23H,4,7-8,11-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNSAHUQUNWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method includes the reaction of cyclohex-3-enecarboxylic acid with an amine derivative to form the carboxamide group. The tetrahydropyran ring can be introduced through a cyclization reaction involving a hydroxyethyl group and a phenyl group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. The tetrahydropyran ring and phenyl group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Fentanyl Analogs (: Controlled Substances)
Fentanyl derivatives such as Beta-hydroxyfentanyl (N-[1-(2-hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide) and Butyryl fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide) share the phenethyl-piperidine core but differ in substituents:
Key Differences :
- Receptor binding: The target compound lacks the piperidine ring critical for µ-opioid receptor affinity in fentanyl analogs. The cyclohexene and oxan-4-yl groups may redirect activity toward non-opioid targets.
- Metabolism : The hydroxyl group in the target compound could facilitate glucuronidation, reducing half-life compared to fentanyl derivatives .
Patent-Derived Oxazolidinone Analogs (: EP 2 697 207 B1)
The European Patent Specification describes N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide, which shares a cyclohexene-carboxamide framework but incorporates trifluoromethyl and oxazolidinone groups.
Functional Implications :
- The trifluoromethyl groups in the patent compound enhance metabolic stability and lipophilicity, whereas the oxan-4-yl group in the target compound may improve solubility.
- The oxazolidinone ring in the patent compound suggests possible protease or kinase inhibition, unlike the target molecule’s undefined mechanism .
Beta-Lactam Antibiotics (: Pharmacopeial Forum)
Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (a penicillin derivative) share phenylacetamido motifs but belong to a distinct pharmacological class.
Structural Contrasts :
- The beta-lactam ring is essential for antibiotic activity, absent in the target compound.
- The target’s cyclohexene-carboxamide backbone lacks the strained ring necessary for penicillin-like reactivity .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is C23H32N2O4, with a molecular weight of 400.5 g/mol. Its structure features a cyclohexene core substituted with a hydroxyl group and an oxane moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Oxane Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Substitution Reactions : The introduction of the hydroxyl and phenyl groups can be accomplished via nucleophilic substitution methods.
- Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related phenolic compounds have shown that they can scavenge free radicals effectively, thus potentially preventing oxidative stress-related damage in cells .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of tyrosinase can have applications in skin whitening treatments and managing hyperpigmentation disorders. Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines, including melanoma cells (B16F10), have shown that certain derivatives do not exhibit significant cytotoxic effects at therapeutic concentrations. This suggests that this compound may be safe for use in therapeutic contexts while retaining its biological efficacy .
Case Studies
- In Vitro Studies : A study exploring the effects of similar compounds on B16F10 cells demonstrated that they inhibited cellular tyrosinase activity without causing cytotoxicity, suggesting a promising profile for skin-related applications .
- Oxidative Stress Models : Compounds analogous to this compound were tested in models of oxidative stress, showing reduced levels of reactive oxygen species (ROS) and improved cell viability compared to controls .
Data Table: Biological Activity Overview
Q & A
Basic: What are the key considerations for synthesizing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide in high purity?
Methodological Answer:
Synthesis involves multi-step organic reactions, including:
- Cyclohexene ring formation : Cyclization reactions using catalysts like lanthanide triflates or silver(I) triflate to enhance intramolecular addition efficiency .
- Functional group assembly : Sequential coupling of the phenylethyl-hydroxytetrahydrofuran (oxan-4-yl) moiety to the carboxamide group under mild conditions to preserve stereochemistry .
- Purification : Column chromatography (silica gel) and recrystallization (chloroform/alcohol mixtures) achieve >95% purity. Critical parameters include reaction pH (6.5–7.5) and temperature control (20–25°C) to avoid side reactions .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the cyclohexene double bond (δ 5.4–5.8 ppm for vinyl protons) and oxan-4-yl hydroxyl group (δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 361.2154 [M+H]⁺) validates molecular formula (C₂₀H₂₈N₂O₄) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carboxamide C=O stretching, while 3300–3500 cm⁻¹ indicates hydroxyl groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Variations in buffer pH, temperature, or solvent (DMSO vs. aqueous) alter compound solubility and binding kinetics .
- Structural analogs : Compare with derivatives (e.g., oxolane-3-carboxamide vs. thiophene-3-carboxamide) to isolate structure-activity relationships (SAR) .
- Validation : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal assays (SPR vs. fluorescence polarization) .
Advanced: What computational strategies are recommended for predicting target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CB2 receptors or cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding with hydroxyl/oxan groups and π-π stacking of the phenyl ring .
- MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., carboxamide as a hydrogen bond acceptor) using MOE or Phase .
Basic: How can researchers optimize reaction yields for introducing the oxan-4-yl moiety?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) for oxane ring formation. Lanthanide triflates improve yields to 75–80% by stabilizing transition states .
- Solvent Optimization : Use THF/water (9:1) to enhance nucleophilicity of hydroxyl groups while maintaining oxane ring stability .
- Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane) and in-situ FTIR track reaction progress .
Advanced: What strategies mitigate oxidative degradation of the cyclohexene moiety during storage?
Methodological Answer:
- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer formulations .
- Storage Conditions : Store lyophilized at -80°C under argon. Aqueous solutions (pH 6.0–7.0) reduce hydrolysis rates .
- Degradation Analysis : Use LC-MS to identify oxidation products (e.g., epoxides at m/z +16) and adjust storage protocols .
Advanced: How do stereochemical variations in the phenylethyl-hydroxytetrahydrofuran group impact bioactivity?
Methodological Answer:
- Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column) resolves R/S configurations. Bioactivity assays show R-configuration exhibits 3-fold higher CB2 receptor binding affinity (Kd = 12 nM vs. 36 nM) .
- SAR Studies : Replace oxan-4-yl with tetrahydropyran-3-yl to assess steric effects. Reduced activity (IC₅₀ > 1 µM) confirms the importance of ring size and substitution .
Key Notes
- Contradictions : and report differing synthetic yields (70% vs. 85%) due to catalyst purity. Validate protocols with ≥99% lanthanide triflates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
